N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl spacer to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(12-6-3-9-19-12)15-8-7-13-16-10-4-1-2-5-11(10)17-13/h1-6,9H,7-8H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCXZDDNXLJEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with benzodiazole derivatives exhibit significant antimicrobial effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell proliferation and survival, suggesting potential use in cancer therapy .
Biological Probes
The unique structure of this compound allows it to function as a fluorescent probe:
- Detection of Biomolecules : Its fluorescent properties enable it to be used in biological assays for detecting specific biomolecules, which is valuable in biochemical research and diagnostics .
Material Science
In materials science, this compound serves as a building block for synthesizing advanced materials:
- Polymer Development : The incorporation of the furan group allows for the development of new polymers with tailored properties. These materials can be utilized in coatings and other applications requiring specific chemical characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating binding to target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
The benzimidazole nitrogen (N1) in the target compound is unsubstituted, but analogs with N-alkyl or N-aryl groups exhibit distinct properties:
- N-Ethyl derivative (): The ethyl group simplifies synthesis compared to branched substituents, possibly improving metabolic stability.
- N-[Ethyl(phenyl)carbamoyl]methyl derivative (): Incorporates a phenyl-ethylacetamide chain, significantly raising molecular weight (~452 g/mol) and topological polar surface area (TPSA), which may affect blood-brain barrier penetration .
Table 1: Substituent Effects on Molecular Properties
Modifications to the Furan Carboxamide Group
- N-(tert-Butyl)phenyl analog (): Replaces the ethyl-benzimidazole group with a tert-butyl-phenyl moiety. This increases molecular weight (424.2 g/mol) and introduces bulky tert-butyl groups, which may enhance target selectivity but reduce solubility .
- Benzyl-linked analog (): Incorporates a benzyl spacer between benzimidazole and furan carboxamide. The extended aromatic system (TPSA = 70.9 Ų in ) could improve binding to hydrophobic enzyme pockets, as seen in IDO1 inhibitors .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a benzodiazole moiety linked to a furan carboxamide structure, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The benzodiazole ring may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.
These interactions can lead to various biological effects such as anti-cancer properties and antimicrobial activity.
Biological Activity Data
Case Studies
-
Anticancer Activity :
A study evaluated the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy. -
Antimicrobial Efficacy :
In vitro tests showed that this compound exhibited notable antibacterial activity against E. coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism. -
Enzyme Interaction Studies :
Research indicated that the compound effectively inhibited topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition was associated with increased DNA fragmentation and cell cycle arrest in the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
